3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid
Description
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methylimidazo[4,5-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-10-7-5(8(12)13)2-9-3-6(7)11/h2-4H,1H3,(H,12,13) |
InChI Key |
CHMWNWDAHNZFHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=NC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid involves the reaction of 5-methyl-3,4-diaminopyridine with 100% formic acid. The reaction mixture is boiled under reflux for 6 hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The imidazo[4,5-c]pyridine scaffold is recognized for its ability to modulate various biological pathways. Research has demonstrated that derivatives of this compound can act as inhibitors for several enzymes and receptors involved in disease processes:
- Kinase Inhibition : Compounds based on the imidazo[4,5-c]pyridine structure have shown potent inhibitory effects against various kinases. For instance, modifications at the C7 position of the scaffold have yielded compounds with IC50 values in the low micromolar range against Aurora kinases, which are critical in cell cycle regulation and cancer progression .
| Compound | Kinase Target | IC50 (μM) |
|---|---|---|
| 7a | Aurora-A | 0.087 |
| 7a | Aurora-B | 0.223 |
- PARP Inhibition : Some derivatives have been evaluated for their potential as poly(ADP-ribose) polymerase (PARP) inhibitors, which enhance the sensitivity of tumor cells to chemotherapy. One notable compound demonstrated an IC50 value of 8.6 nM, indicating strong potential for cancer therapy .
Cancer Treatment
The application of 3-methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid in oncology is particularly noteworthy:
- Cytotoxicity Against Cancer Cell Lines : Studies have highlighted the cytotoxic effects of imidazopyridine derivatives on various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon carcinoma (SW620). The most effective derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics .
| Cancer Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | Compound X | 0.082 |
| SW620 | Compound Y | 0.18 |
Anti-Inflammatory Applications
Research has also identified anti-inflammatory properties associated with imidazo[4,5-c]pyridine derivatives:
- Mechanistic Insights : Certain compounds have been shown to inhibit inflammatory pathways by modulating transcription factors such as Nrf2 and NF-κB. This modulation can lead to reduced oxidative stress and inflammation in conditions like obesity and retinal ischemia .
Synthesis and Structure-Activity Relationships
The synthesis of this compound has been extensively studied, with various synthetic routes yielding compounds with different pharmacological profiles. The structure-activity relationship (SAR) studies have been crucial in identifying key functional groups that enhance biological activity.
Synthetic Approaches
Several synthetic methodologies have been developed to create this compound efficiently:
- Reflux Conditions : Traditional methods involve refluxing starting materials with acids or bases to facilitate cyclization and functionalization.
| Reaction Conditions | Yield (%) |
|---|---|
| Na2CO3 + H2O | 40 |
| Absolute Methanol + H2SO4 | 80 |
Mechanism of Action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor agonist, it can modulate neurotransmission by enhancing the inhibitory effects of GABA, leading to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below compares 3-methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid with analogous compounds:
Biological Activity
3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound characterized by its fused imidazole and pyridine rings, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial agent and its promising anticancer properties.
- Molecular Formula : C₈H₇N₃O₂
- Molecular Weight : 165.16 g/mol
- Structural Features : The presence of a carboxylic acid group at the 7-position of the imidazo ring enhances its reactivity and biological interaction capabilities, while the methyl group increases lipophilicity, potentially influencing its pharmacokinetics and bioavailability .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness that positions it as a candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound has shown significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited IC50 values indicating strong antiproliferative activity.
- SW620 (colon cancer) : Demonstrated effective growth inhibition.
- A549 (lung cancer) : Also showed promising results in inhibiting cell growth.
Table 1: Cytotoxicity Profiles of this compound
The compound's mechanism of action appears to involve the inhibition of key cellular pathways, such as those regulated by poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .
Inhibition of Kinases
In addition to its cytotoxic effects, derivatives of this compound have been studied for their ability to inhibit various kinases involved in cell signaling pathways:
- GSK-3 : Inhibitory activity was noted with IC50 values ranging from 1 to 12 nM.
- Aurora Kinases : Certain derivatives demonstrated selective inhibition with IC50 values as low as 0.087 µM against Aurora-A kinase .
Case Studies and Research Findings
- Antiproliferative Studies :
-
Mechanistic Insights :
- Investigations into the binding affinities of this compound with various biological macromolecules have provided insights into its potential therapeutic applications. For instance, studies demonstrated that it interacts effectively with enzymes involved in metabolic pathways, suggesting possible roles as enzyme inhibitors in drug development .
- Pharmacokinetic Studies :
Q & A
Q. What are the key synthetic routes for 3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid?
Methodological Answer: The synthesis typically involves cyclization followed by hydrolysis. For example:
Cyclization : React a substituted pyridine derivative (e.g., 5-bromopyridine-2,3-diamine) with aldehydes or ketones under phase-transfer catalysis (PTC) to form the imidazo[4,5-c]pyridine core. Solvents like DMF and catalysts such as p-toluenesulfonic acid are used .
Ester Hydrolysis : Convert the ester intermediate (e.g., ethyl ester) to the carboxylic acid by refluxing with NaOH in ethanol/water, followed by acidification with HCl to precipitate the product. Yields >80% are achievable under optimized conditions .
Q. How can the structure of this compound be confirmed?
Methodological Answer: Use a combination of spectroscopic and spectrometric techniques:
- 1H NMR : Characteristic peaks for aromatic protons (e.g., δ 8.62–9.18 ppm for imidazo-pyridine protons) and methyl groups (δ 3.15–3.40 ppm) .
- MS (Mass Spectrometry) : Confirm molecular ion peaks (e.g., m/z = 178.0 [M+H]+ for the parent compound) .
- Elemental Analysis : Validate purity and stoichiometry (e.g., C: 54.24%, H: 3.98%, N: 23.72% for C₈H₇N₃O₂) .
Note : For ambiguous signals, 2D NMR (COSY, HSQC) or high-resolution MS (HRMS) can resolve structural uncertainties .
Advanced Research Questions
Q. How to optimize low-yield reactions during oxidation of methyl-substituted intermediates?
Methodological Answer: Low conversion in oxidation steps (e.g., KMnO₄-mediated oxidation) can be mitigated by:
- Gradual Reagent Addition : Add KMnO₄ in small portions over 48 hours to control exothermicity and side reactions .
- Temperature Control : Maintain reflux conditions (100°C) to enhance reactivity while avoiding decomposition.
- Workup Optimization : Filter the reaction mixture hot to remove MnO₂ byproducts, followed by acidification (pH ~2) to precipitate the product .
Q. How to design bioactivity assays for this compound in kinase inhibition studies?
Methodological Answer: Leverage structural analogs (e.g., imidazo[4,5-b]pyridine derivatives) as a guide:
Enzyme Assays : Use recombinant kinases (e.g., GSK3β) in ATP-binding assays with luminescent/fluorescent detection (e.g., ADP-Glo™) .
Cellular Assays : Test in diabetic or obese animal models (e.g., db/db mice) to evaluate glucose metabolism modulation .
Docking Studies : Perform molecular modeling (e.g., AutoDock Vina) to predict binding interactions with kinase active sites .
Q. How to resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
Repetition Under Controlled Conditions : Ensure anhydrous solvents and inert atmospheres to avoid hydrolysis/oxidation artifacts .
Alternative Techniques :
- X-ray Crystallography : If single crystals are obtainable, use SHELXL for refinement (applicable to derivatives with heavy atoms) .
- 2D NMR : HSQC or HMBC can assign ambiguous protons/carbons (e.g., distinguishing imidazo vs. pyridine ring signals) .
Cross-Validation : Compare data with structurally characterized analogs (e.g., methyl ester derivatives in ) .
Q. What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage : Keep in airtight containers under argon at –20°C to prevent hydrolysis of the carboxylic acid group .
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) to establish shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
